1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine
Description
Properties
IUPAC Name |
1-phenyl-4-[(1-phenyltriazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-3-7-18(8-4-1)23-13-11-22(12-14-23)15-17-16-24(21-20-17)19-9-5-2-6-10-19/h1-10,16H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOFPPKCJSHBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658789 | |
| Record name | 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668602-03-7 | |
| Record name | 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Synthesis of Propargyl-Functionalized Piperazine Precursors
The piperazine core is first derivatized with a propargyl group to enable subsequent cycloaddition. A representative procedure involves:
- Alkylation of 1-Phenylpiperazine :
- Reagents : 1-Phenylpiperazine, propargyl bromide, sodium hydride (NaH), tetrahydrofuran (THF).
- Conditions : NaH (2.2 eq) is added to THF under nitrogen, followed by dropwise addition of 1-phenylpiperazine (1.0 eq) and propargyl bromide (1.2 eq). The mixture is stirred at 0°C for 30 minutes and then at room temperature for 12 hours.
- Workup : The crude product is concentrated, dissolved in ethyl acetate, washed with 0.1 M HCl, dried (Na₂SO₄), and purified via silica gel chromatography (DCM/MeOH 9:1).
- Yield : 85–92%.
Preparation of Phenylazide
Phenylazide is synthesized via diazotization:
- Diazotization of Aniline :
- Reagents : Aniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium azide (NaN₃).
- Conditions : Aniline (1.0 eq) is dissolved in HCl (6 M) at 0°C. NaNO₂ (1.1 eq) is added dropwise, followed by NaN₃ (1.5 eq). The mixture is stirred for 1 hour, extracted with diethyl ether, and dried.
- Caution : Phenylazide is thermally unstable; storage at −20°C is recommended.
CuAAC Reaction for Triazole Formation
The propargyl-piperazine and phenylazide undergo cycloaddition:
- Cycloaddition Protocol :
- Catalyst : Copper(I) iodide (CuI, 10 mol%) or CuSO₄·5H₂O (5 mol%) with sodium ascorbate.
- Solvent : Dimethylformamide (DMF) or tert-butanol/water (1:1).
- Conditions : Propargyl-piperazine (1.0 eq) and phenylazide (1.1 eq) are stirred with the catalyst at 25°C for 5–60 minutes.
- Workup : The mixture is poured into ice water, filtered, and purified via recrystallization (acetonitrile) or chromatography.
- Yield : 90–98%.
Representative Data Table: CuAAC Optimization
| Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI/DIPEA | DMF | 5 | 97 | |
| CuSO₄/NaAsc | t-BuOH/H₂O | 60 | 92 | |
| Cu(PPh₃)₃Br | THF | 30 | 89 |
Alternative Synthetic Routes
Nucleophilic Substitution of Pre-Formed Triazoles
A less common approach involves alkylating pre-synthesized triazoles with piperazine:
- Synthesis of 4-(Chloromethyl)-1-Phenyl-1H-1,2,3-Triazole :
- Piperazine Alkylation :
Reductive Amination
Limited to substrates with aldehyde intermediates:
- Formylation of Piperazine :
- Coupling with Triazolecarbaldehyde :
Structural Characterization and Validation
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| CuAAC | High yield, regioselective, fast | Requires azide handling | 90–98 | Excellent |
| Nucleophilic Alkylation | Avoids azides | Low yield, multiple steps | 65–70 | Moderate |
| Reductive Amination | Simple conditions | Poor yield, side reactions | <50 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide and copper(I) bromide in ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Cancer Treatment
One of the most notable applications of 1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine is in the development of potent steroid sulfatase (STS) inhibitors. Recent studies have shown that derivatives containing the triazole ring exhibit significant inhibitory activity against STS, which is implicated in estrogen-dependent cancers such as breast cancer.
Case Study:
A study published in Molecules demonstrated that sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol showed remarkable STS inhibitory potency, with some compounds exhibiting IC50 values significantly lower than existing treatments like Irosustat . The most effective compounds were further evaluated in vivo using mouse models, indicating their potential as therapeutic agents in oncology.
Antimicrobial Activity
The triazole ring system is also associated with antimicrobial properties. Compounds featuring this moiety have been investigated for their efficacy against various bacterial and fungal strains.
Research Findings:
Studies have reported that certain triazole derivatives demonstrate broad-spectrum antimicrobial activity. For instance, modifications to the piperazine structure can enhance the bioactivity against resistant strains of bacteria . This suggests that this compound could be further explored as a basis for developing new antimicrobial agents.
Biological Mechanisms
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Steroid Sulfatase: The compound's structure allows it to effectively bind to the active site of STS, inhibiting its function and thereby reducing estrogen levels in target tissues.
- Antimicrobial Action: The presence of the triazole ring enhances interactions with microbial enzymes or receptors, disrupting cellular processes in pathogens.
Table 1: STS Inhibition Potency of Derivatives
| Compound ID | R Group | IC50 (nM) | Residual STS Activity (%) |
|---|---|---|---|
| 5l | 3,5-diF | 0.21 | 13.6 |
| 5g | 3-F | 1.69 | 57.3 |
| 4b | 3,5-diCl | 1.71 | 13.32 |
| 4d | 3-I | 2.0 | 13.23 |
This table summarizes the inhibitory effects of selected compounds derived from the triazole structure on STS activity.
Mechanism of Action
The mechanism by which 1-phenyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may target enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s activity and physicochemical properties are highly dependent on substituents on the triazole and phenyl groups. Key analogs and their properties are summarized below:
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., nitro in Compound 11i) reduce melting points compared to electron-donating groups (e.g., p-tolyl in 11e) .
- Bioactivity : The 1-phenyltriazole core is critical for anticancer activity, as seen in Compound IVa and the target compound, but substituents on the phenyl ring (e.g., fluorine in Compound 27) enhance target specificity .
Anticancer Activity
- The target compound and its quinoxaline derivative (IVa) showed moderate activity against HeLa, MCF-7, and A549 cell lines (IC50: 3.2–5.3 μM), comparable to doxorubicin .
- Mechanism : Molecular docking studies suggest strong binding to EGFR (ΔG: −7.5 kcal/mol), similar to piperazine derivatives like Compound 5, which binds the androgen receptor (−7.5 kcal/mol) .
Antimicrobial Activity
Enzyme Inhibition
- FXa Inhibition : Compound 27 (structurally similar to the target compound) prolonged clotting times (aPTT/PT) at μM concentrations, highlighting the role of the triazole-piperazine scaffold in anticoagulant design .
- Steroid Sulfatase (STS) Inhibition: Triazole-phenol derivatives showed superior binding free energy (−10.2 kcal/mol) compared to estrone sulfate (−8.5 kcal/mol), suggesting the triazole core enhances enzymatic interactions .
Pharmacokinetic and Drug-Likeness Profiles
- logP and Solubility : Modifications like replacing ethylene glycol with piperazine (Compound 20 vs. 30) reduced logP from 2.1 to 1.8, improving aqueous solubility but compromising antiviral activity .
- Blood-Brain Barrier (BBB) Penetration : Piperazine derivatives with trifluoromethyl groups (e.g., 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine) exhibit logBB values >0.3, suggesting CNS accessibility .
Biological Activity
1-Phenyl-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. The structure combines a piperazine moiety with a triazole ring, which is known for its diverse pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with piperazine and triazole precursors. The presence of the triazole ring enhances the biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have shown that derivatives of 1-phenyl-1H-1,2,3-triazole exhibit significant anticancer properties. For instance, sulfamoylated derivatives have been developed as potent steroid sulfatase (STS) inhibitors, which are crucial in the treatment of breast cancer. One study reported that a specific derivative demonstrated an IC50 value of 0.21 nM against MCF-7 breast cancer cells, significantly outperforming standard treatments like Irosustat .
Table 1: Inhibitory Potency of Selected Compounds Against STS
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 36.78 | |
| Irosustat | 106 |
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. For example, studies indicated that compounds with a piperazine moiety can induce G0/G1 and G2/M phase arrest in cancer cell lines such as HCT-116 and MCF-7. Notably, these effects were observed in both wild-type and mutant p53 cell lines, suggesting a p53-independent pathway for apoptosis induction .
Figure 1: Cell Cycle Analysis Results
Cell Cycle Analysis
Antimicrobial Activity
The triazole derivatives also exhibit antimicrobial properties. Research has indicated their effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to over 50 μg/mL against Mycobacterium tuberculosis . The presence of the piperazine ring enhances the lipophilicity and overall bioavailability of these compounds.
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.45 | Mycobacterium tuberculosis |
| Compound B | 4.41 | Mycobacterium tuberculosis |
Case Studies
Several case studies have highlighted the efficacy of these compounds in preclinical models:
- Breast Cancer Model : In vivo studies using a mouse model demonstrated that selected triazole derivatives significantly reduced tumor size compared to controls .
- Antimicrobial Testing : In vitro assays showed that certain derivatives had potent activity against resistant strains of bacteria, indicating their potential as therapeutic agents in infectious diseases .
Q & A
Q. Key Table: Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkyne formation | Propargyl bromide, K₂CO₃, DMF, RT | ~70% | |
| CuAAC click reaction | CuSO₄, sodium ascorbate, H₂O:DCM | 60–85% |
How can researchers optimize reaction yields for triazole-containing piperazine derivatives?
Q. Advanced Methodological Considerations
- Catalyst optimization : Adjust Cu(I) loading (0.3–0.5 equiv.) to balance reaction rate and byproduct formation. Excess catalyst may promote oxidative side reactions .
- Solvent ratios : A 1:2 H₂O:DCM ratio enhances interfacial contact for azide-alkyne coupling. Polar aprotic solvents like DMF may improve solubility but reduce regioselectivity .
- Temperature control : Mild heating (40–50°C) can accelerate sluggish reactions but risks triazole decomposition. Monitor via TLC or in-situ IR .
What spectroscopic and analytical techniques validate the compound’s structure?
Q. Basic Characterization Workflow
- NMR : ¹H/¹³C NMR confirms piperazine ring protons (δ 2.5–3.5 ppm) and triazole protons (δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 365.3 for C₁₈H₁₈F₃N₃O₂) .
- HPLC : Purity >95% is achieved using C18 columns (Ascentis® Express, 2.7 µm) with acetonitrile:water gradients .
How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
Q. Advanced Data Contradiction Analysis
- Assay variability : Differences in MIC values may arise from bacterial strain specificity (e.g., Gram-positive vs. Gram-negative) or fungal spore viability .
- Structural analogs : Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups modulate target affinity. For example:
- Nitro groups enhance DNA intercalation (anticancer activity) .
- Trifluoromethyl groups improve lipophilicity, aiding membrane penetration (antimicrobial activity) .
- Validate purity : Impurities from incomplete triazole formation (e.g., residual alkyne) can skew bioactivity data. Use preparative HPLC for critical studies .
What computational strategies predict binding modes with biological targets?
Q. Advanced Molecular Modeling
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., EGFR for anticancer activity). Key parameters:
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories. Focus on hydrogen bonds with piperazine NH groups .
What safety protocols are essential for handling this compound?
Q. Basic Safety Guidelines
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (Category 2A hazard) .
- Ventilation : Use fume hoods to prevent inhalation of dust/particulates (H335: Respiratory tract irritation) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., KMnO₄) to prevent decomposition .
How to design derivatives for improved pharmacokinetic properties?
Q. Advanced Structure-Activity Relationship (SAR) Strategies
- Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) at the piperazine N-position. Example: 4-(4-hydroxyphenyl)piperazine increases aqueous solubility (log P reduction from 3.2 → 2.1) .
- Metabolic stability : Replace labile esters with triazoles to resist cytochrome P450 oxidation .
- Bioisosteres : Substitute phenyl rings with pyridinyl or thiophene to modulate toxicity .
What are the regulatory considerations for preclinical studies?
Q. Advanced Compliance Framework
- TSCA compliance : Ensure the compound is listed on the Toxic Substances Control Act inventory for U.S. studies .
- Ecotoxicity testing : Follow OECD 201/202 guidelines for algal growth inhibition and Daphnia magna acute toxicity .
- Waste disposal : Neutralize acidic/basic byproducts before incineration (EPA Hazardous Waste No. D001) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
